molecular formula C10H17N3O3S B10912978 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B10912978
M. Wt: 259.33 g/mol
InChI Key: RZFDINULGDDBOB-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine is a chemical compound with the molecular formula C10H17N3O3S. It is known for its unique structure, which includes a piperidine ring substituted with a dimethyl-1,2-oxazol-4-yl sulfonyl group.

Preparation Methods

The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine typically involves organic synthesis techniques. One common method includes the reaction of piperidine with a sulfonyl chloride derivative of dimethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of cell death in cancer cells .

Comparison with Similar Compounds

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine

InChI

InChI=1S/C10H17N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13/h9H,3-6,11H2,1-2H3

InChI Key

RZFDINULGDDBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N

Origin of Product

United States

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